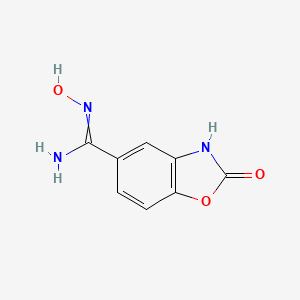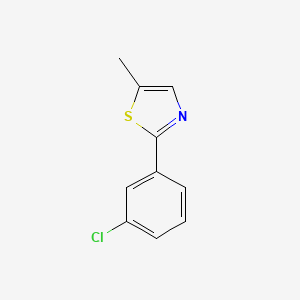
Pyrimidine, 4-(1-aziridinyl)-6-chloro-2-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an aziridine group, a chlorine atom, and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aziridine Group: The aziridine group can be introduced via a nucleophilic substitution reaction, where an aziridine derivative reacts with a halogenated pyrimidine intermediate.
Chlorination and Methylthio Substitution: The chlorine and methylthio groups are introduced through electrophilic substitution reactions, often using reagents like thionyl chloride and methylthiol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form an amine derivative.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA crosslinks.
Biological Research: Used as a tool to study enzyme mechanisms and protein interactions.
Industrial Applications: Employed in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
作用機序
The compound exerts its effects primarily through the formation of DNA crosslinks, which inhibit DNA replication and transcription. This is facilitated by the aziridine group, which can form covalent bonds with nucleophilic sites on DNA. The chlorine and methylthio groups may also contribute to the compound’s reactivity and specificity.
類似化合物との比較
Mitomycin C: Another aziridine-containing compound used as a chemotherapeutic agent.
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
Uniqueness: 4-(Aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other aziridine-containing compounds.
This detailed overview provides a comprehensive understanding of 4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H8ClN3S |
|---|---|
分子量 |
201.68 g/mol |
IUPAC名 |
4-(aziridin-1-yl)-6-chloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H8ClN3S/c1-12-7-9-5(8)4-6(10-7)11-2-3-11/h4H,2-3H2,1H3 |
InChIキー |
YNRJCAXQTCRIEQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=N1)Cl)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


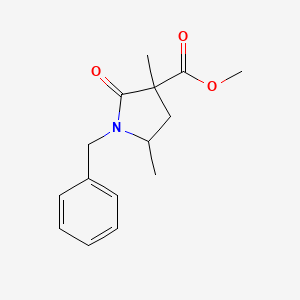



![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
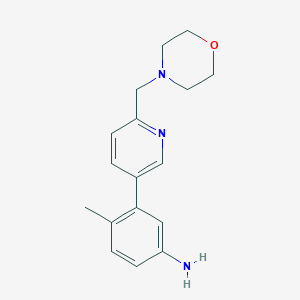
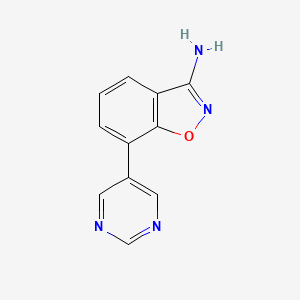
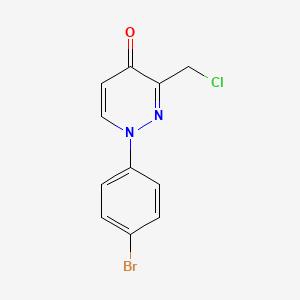
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)
